N-{(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-[(3-methoxypropyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide
Overview
Description
N-{(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-[(3-methoxypropyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a chlorophenyl group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-[(3-methoxypropyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the methoxypropylamine: This can be done through nucleophilic substitution reactions.
Formation of the enone moiety: This involves aldol condensation reactions.
Final coupling with 4-methoxybenzamide: This step typically requires amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-[(3-methoxypropyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of corresponding oxides or ketones.
Reduction: This can result in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-[(3-methoxypropyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-[(3-methoxypropyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and substitution patterns.
Uniqueness
N-{(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-[(3-methoxypropyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide is unique due to its combination of a furan ring, chlorophenyl group, and methoxybenzamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
IUPAC Name |
N-[(Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(3-methoxypropylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O5/c1-31-14-4-13-27-25(30)22(28-24(29)17-7-9-20(32-2)10-8-17)16-21-11-12-23(33-21)18-5-3-6-19(26)15-18/h3,5-12,15-16H,4,13-14H2,1-2H3,(H,27,30)(H,28,29)/b22-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJIQWVTAWJRMZ-JWGURIENSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)Cl)NC(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)Cl)/NC(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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